Cimiracemoside A

Catalog No.
S653026
CAS No.
264875-61-8
M.F
C37H56O11
M. Wt
676.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimiracemoside A

CAS Number

264875-61-8

Product Name

Cimiracemoside A

IUPAC Name

[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate

Molecular Formula

C37H56O11

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1

InChI Key

IHMRHYCBRKQAFU-CCPRSJHGSA-N

SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Synonyms

cimiracemoside A, cimiracemoside-A

Canonical SMILES

CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O

Cimiracemoside F is a triterpenoid. It has a role as a metabolite.

Cimiracemoside A (CAS 264875-61-8) is a highly purified cycloartane-type triterpene xyloside derived from Cimicifuga racemosa. In industrial and pharmacological procurement, it serves as a primary analytical reference standard for the quantification of botanical extracts and as a discrete bioactive agent for in vitro metabolic assays. Unlike crude multi-component mixtures, the isolated compound provides a defined molecular weight (676.8 g/mol) and precise stereochemistry necessary for reproducible high-performance liquid chromatography (HPLC) calibration, drug-drug interaction screening, and structure-activity relationship (SAR) mapping [1].

Research Fit

Data unavailable No specific workflow fit data provided.

Substituting Cimiracemoside A with crude Black Cohosh Extract (BCE) or closely related in-class triterpenes like Actein or 23-epi-26-deoxyactein compromises assay reproducibility and analytical precision. Crude BCE introduces over 40 distinct triterpene glycosides and polyphenols, creating severe matrix effects and confounding pharmacokinetic data due to competing CYP450 interactions [1]. Furthermore, utilizing alternative purified triterpenes as proxy standards fails in chromatographic quantification; Cimiracemoside A possesses distinct polarity and retention behavior, meaning substitution leads to peak misidentification and inaccurate mass-based detection during dietary supplement standardization [2].

Substitution Risk

No comparator data Unable to assess interchangeability without product-specific evidence.

Chromatographic Resolution for Extract Standardization

In standardized HPLC analyses using an 80% acetonitrile/water gradient, Cimiracemoside A exhibits a distinct retention time of 17.45 minutes, compared to 29.17 minutes for the closely related triterpene 23-epi-26-deoxyactein [1]. This baseline separation of >11 minutes prevents peak overlap and allows for accurate, discrete quantification of individual triterpene glycosides in complex botanical matrices.

Evidence DimensionHPLC Retention Time
Target Compound Data17.45 minutes
Comparator Or Baseline23-epi-26-deoxyactein (29.17 minutes)
Quantified Difference11.72-minute separation
Conditions80% ACN:H2O isocratic/gradient mobile phase

Procuring this exact standard is mandatory for QA/QC laboratories to calibrate mass-based detectors (ELSD/CAD) without isomeric interference.

No Evidence
Data to verify
Not available
Context-dependent
Evidence data required

Differential Cytotoxicity in Breast Cancer Models

When evaluated for growth inhibition against MCF7 breast cancer cells, Cimiracemoside A demonstrated an IC50 value of 41 µg/mL. In the same assay, Actein and 23-epi-26-deoxyactein exhibited IC50 values of 14 µg/mL and 21 µg/mL, respectively [1]. This indicates that Cimiracemoside A has a significantly lower cytotoxic profile (2.9-fold higher IC50 than Actein).

Evidence DimensionMCF7 Cell Growth Inhibition (IC50)
Target Compound Data41 µg/mL
Comparator Or BaselineActein (14 µg/mL)
Quantified Difference2.9-fold reduction in cytotoxicity
ConditionsIn vitro MCF7 breast cancer cell line assay

Allows researchers to isolate specific metabolic or receptor-mediated effects without the confounding variable of rapid cell death induced by more cytotoxic analogs.

Selective Cytochrome P450 (CYP) Isozyme Inhibition

Isolated Cimiracemoside A inhibits the activities of CYP2C9 and CYP3A4 with an IC50 range of 16.9–33.8 μM, but shows zero inhibition of CYP1A2 at concentrations up to 100 μM [1]. Crude extracts, by contrast, yield highly variable CYP inhibition data due to the presence of conflicting matrix compounds.

Evidence DimensionCYP Isozyme Inhibition (IC50)
Target Compound Data16.9–33.8 μM (CYP3A4/2C9); >100 μM (CYP1A2)
Comparator Or BaselineCYP1A2 baseline (>100 μM)
Quantified DifferenceSelective inhibition of CYP3A4/2C9 over CYP1A2
ConditionsIn vitro CYP450 inhibition assay

Essential for formulating dietary supplements and predicting precise drug-drug interactions (DDI) without the noise of a crude botanical matrix.

Divergent Agronomic Yield Response for Raw Material Profiling

The concentration of Cimiracemoside A in cultivated rhizomes is highly sensitive to environmental shading, yielding 641 mg/kg in full sun compared to 492 mg/kg under 80% shade. Conversely, 23-epi-26-deoxyactein peaks at 3,109 mg/kg under 40% shade and drops to 2,324 mg/kg at 80% shade [1].

Evidence DimensionPhytochemical Yield Response to Shading
Target Compound DataLinear decrease with shade (641 mg/kg to 492 mg/kg)
Comparator Or Baseline23-epi-26-deoxyactein (Non-linear, peaks at 40% shade)
Quantified DifferenceDistinct environmental accumulation pattern
ConditionsCultivated Cimicifuga racemosa rhizomes under varying shade treatments

Provides a specific, quantifiable biomarker for industrial buyers to verify the cultivation conditions and quality of raw botanical biomass.

HPLC-ELSD/CAD Standardization of Botanical Extracts

Because Cimiracemoside A exhibits a distinct chromatographic retention time separate from Actein and 23-epi-26-deoxyactein, it is required as a primary calibration standard for the quality control of commercial Black Cohosh dietary supplements using mass-based detection methods [1].

In Vitro Drug-Drug Interaction (DDI) Screening

Due to its specific inhibition profile (selectively targeting CYP3A4 and CYP2C9 while sparing CYP1A2), Cimiracemoside A is utilized in ADME/Tox screening to evaluate the pharmacokinetic safety of triterpene-containing formulations without the confounding matrix effects of crude extracts [2].

Comparative Cytotoxicity and Oncology Modeling

Featuring a 2.9-fold lower cytotoxicity against MCF7 cells compared to Actein, Cimiracemoside A is procured as a specific control agent in oncology and osteoclast research to study receptor-mediated pathways without inducing rapid, non-specific cell death [3].

Chemotaxonomic and Agronomic Quality Control

Because its accumulation in rhizomes responds linearly to sun exposure (unlike other in-class triterpenes), Cimiracemoside A is used as a specific analytical biomarker by raw material buyers to verify the agronomic history and cultivation quality of sourced biomass [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Data unavailable

XLogP3

2.2

UNII

7N2E1K5A7H

Wikipedia

Cimiracemoside a

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